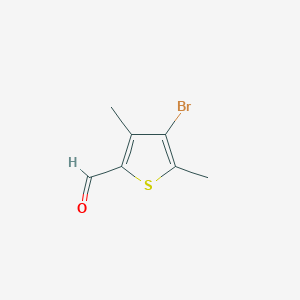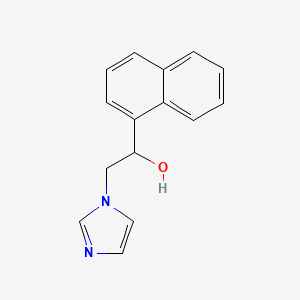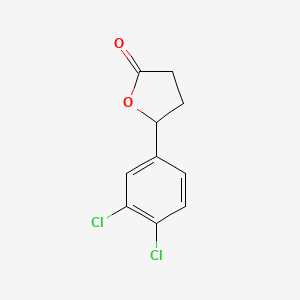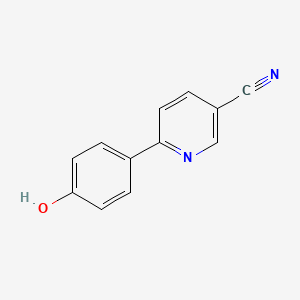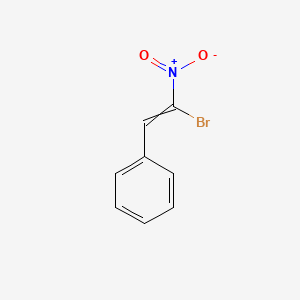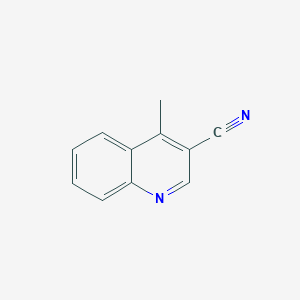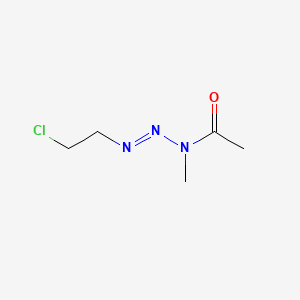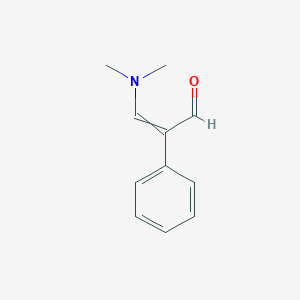
3,3,4-Trimethylpentanol
Übersicht
Beschreibung
3,3,4-Trimethylpentanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain. This compound is known for its unique structural configuration, which includes three methyl groups attached to the pentanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3,4-Trimethylpentanol can be synthesized through various methods. One common approach involves the hydrogenation of 3,3,4-trimethyl-2-pentanol. This process typically requires a nickel catalyst and is conducted under high pressure (100-120 atm) and elevated temperatures (280-290°C) .
Industrial Production Methods: In industrial settings, the production of 3,3,4-trimethyl-1-pentanol often involves the catalytic hydrogenation of its precursor compounds. The process is optimized to ensure high yield and purity, utilizing advanced catalytic systems and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,4-Trimethylpentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 3,3,4-trimethyl-1-pentanone.
Reduction: Formation of 3,3,4-trimethylpentane.
Substitution: Formation of 3,3,4-trimethyl-1-chloropentane.
Wissenschaftliche Forschungsanwendungen
3,3,4-Trimethylpentanol has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It serves as a model compound for studying the metabolism of branched-chain alcohols.
Medicine: Research explores its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3,3,4-trimethyl-1-pentanol involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding aldehydes and acids. These metabolites can further participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 2,2,3-Trimethyl-1-pentanol
- 2,3,4-Trimethyl-1-pentanol
- 3,3,4-Trimethyl-2-pentanol
Comparison: 3,3,4-Trimethylpentanol is unique due to its specific structural arrangement, which affects its physical and chemical properties. Compared to its isomers, it has distinct boiling and melting points, as well as different reactivity patterns. These differences make it suitable for specific applications where other isomers may not be as effective .
Eigenschaften
Molekularformel |
C8H18O |
|---|---|
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
3,3,4-trimethylpentan-1-ol |
InChI |
InChI=1S/C8H18O/c1-7(2)8(3,4)5-6-9/h7,9H,5-6H2,1-4H3 |
InChI-Schlüssel |
OIPMJJVCOSACDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

